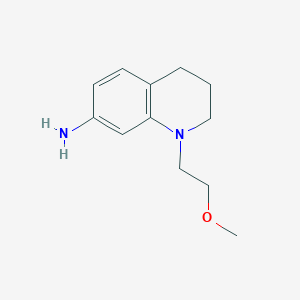

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine

Vue d'ensemble

Description

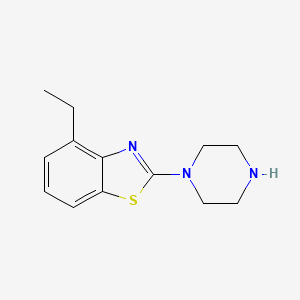

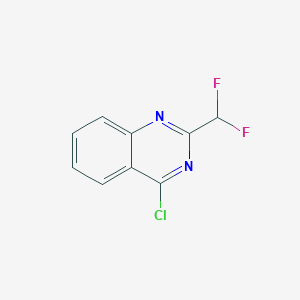

The compound “1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a complex organic molecule. It likely contains a tetrahydroquinoline core, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Applications De Recherche Scientifique

Medicine: Antisense Drug Technology

This compound is structurally similar to the 2’-O-(2-methoxyethyl) modifications found in antisense oligonucleotides (ASOs). ASOs are designed to specifically hybridize with target RNA, preventing the expression of disease-related proteins. This technology has applications in treating a range of diseases, including viral infections, cancers, and inflammatory conditions .

Agriculture: Crop Protection and Growth Regulation

In agriculture, similar compounds are used to create protective coatings for seeds, enhancing their resistance to pests and diseases. They may also regulate plant growth, improving crop yields under various environmental stress conditions .

Material Science: Polymer Synthesis

Compounds with methoxyethyl groups are utilized in the synthesis of polymers. These polymers have applications in creating materials with specific properties like increased durability, flexibility, or biodegradability, which are essential in industries ranging from automotive to biotechnology .

Environmental Science: Green Solvents

Derivatives of methoxyethyl compounds serve as green solvents in environmental science. They are used to reduce the environmental impact of chemical processes by replacing more toxic and volatile organic compounds in various reactions .

Biochemistry: Nucleic Acid Modifications

In biochemistry, methoxyethyl-related modifications are applied to nucleic acids to investigate structure-function relationships and develop therapeutic applications. These modifications can improve the stability and efficacy of therapeutic nucleic acids .

Pharmacology: Drug Delivery Systems

The pharmacological applications of methoxyethyl derivatives include their use in drug delivery systems. They can enhance the delivery and efficacy of drugs, particularly in targeted therapies that require precise delivery to specific cells or tissues .

Analytical Chemistry: Chromatography

In analytical chemistry, methoxyethyl compounds are used as solvents in high-performance liquid chromatography (HPLC). They help in the purification and analysis of complex mixtures, ensuring high resolution and sensitivity .

Peptide Chemistry: Synthesis and Purification

Ionic liquids containing methoxyethyl groups are used in peptide chemistry for the synthesis, purification, and analytical characterization of peptides. These ionic liquids provide a medium that can improve the solubility and stability of peptides during synthesis .

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQBWAUNCBSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)

![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)

![[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)